1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
Description
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole core linked to an azetidine ring substituted with a 4-fluoro-2-methylphenyl sulfonyl group. This structural motif combines sulfonamide pharmacophores with azetidine and triazole moieties, which are known to enhance metabolic stability, bioavailability, and target binding in medicinal chemistry . The sulfonyl group likely contributes to hydrogen-bonding interactions with biological targets, while the fluorine atom may improve lipophilicity and membrane permeability .
Synthesis: The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for 1,4-disubstituted triazoles . The azetidine sulfonyl precursor may be prepared by sulfonylation of 3-azidoazetidine with 4-fluoro-2-methylbenzenesulfonyl chloride, followed by cycloaddition with a terminal alkyne. Similar protocols for azetidine-triazole hybrids are documented .
Properties
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S/c1-9-6-10(13)2-3-12(9)20(18,19)16-7-11(8-16)17-5-4-14-15-17/h2-6,11H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSKYBDHMVGVAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3C=CN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-ol
Azetidin-3-ol is sulfonylated using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions:
Reaction Conditions
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2.5 equiv)
- Temperature : 0°C → room temperature, 12 h
- Yield : 82–89%
Mechanism : Nucleophilic substitution at the azetidine nitrogen, facilitated by the electron-withdrawing sulfonyl group.
Functional Group Interconversion to Azide
Intermediate B is synthesized via mesylation of the hydroxyl group, followed by azide displacement:
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Methanesulfonyl chloride, Et₃N, DCM, 0°C | Mesylate | 95% |
| 2 | NaN₃, DMF, 80°C, 6 h | Intermediate A | 78% |
Triazole Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Cycloaddition with Trimethylsilylacetylene (TMSA)
Intermediate A reacts with TMSA under CuAAC conditions:
Optimized Parameters
- Catalyst : CuI (10 mol%)
- Ligand : Tris(benzyltriazolylmethyl)amine (TBTA, 20 mol%)
- Solvent : THF/H₂O (3:1)
- Temperature : 60°C, 8 h
- Yield : 85–91%
Product : 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole
Desilylation to Final Product
TMS removal is achieved using tetrabutylammonium fluoride (TBAF):
$$ \text{TMS-Triazole} + \text{TBAF} \rightarrow \text{1-(Azetidin-3-yl)-1H-1,2,3-triazole} $$
Conditions : THF, 0°C → room temperature, 2 h
Yield : 93%
Alternative Pathway: Hydrazine-Mediated Triazole Cyclization
Synthesis of Azetidine-Bound Hydrazine
1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-amine reacts with ethyl formimidate to form a formamidine intermediate, followed by cyclization with nitrous acid:
Reaction Sequence
- Formamidine formation : Ethyl formimidate, EtOH, reflux, 4 h (Yield: 76%)
- Cyclization : NaNO₂, HCl, 0°C, 1 h (Yield: 68%)
Regioselectivity : Favors 1H-1,2,3-triazole due to electronic effects of the sulfonyl group.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| CuAAC | High regioselectivity, scalable | Requires TMSA handling | 78% (3 steps) |
| Hydrazine cyclization | Avoids azide intermediates | Lower yields, harsh conditions | 52% (3 steps) |
Key Observations :
- CuAAC offers superior efficiency and scalability.
- Hydrazine routes are preferable for avoiding azide safety concerns but require optimization.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in CuAAC
- Regiochemical Control : Copper coordination ensures 1,4-disubstituted triazole formation, with desilylation yielding the target 1H-1,2,3-triazole.
- Side Reactions :
- Glaser coupling : Minimized by degassing solvents and using catalytic CuI.
- Azide decomposition : Controlled by maintaining temperatures < 80°C.
Sulfonylation Selectivity
- N1 vs. O-sulfonylation : Steric hindrance at the azetidine nitrogen favors N-sulfonylation (>95% selectivity).
Chemical Reactions Analysis
Types of Reactions
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole structure often exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains and fungi. The specific compound under discussion has demonstrated potential as an antibacterial agent through its ability to disrupt cellular processes critical for microbial survival.
Antitumor Activity
The incorporation of the triazole ring has been linked to anticancer properties. Studies have shown that triazole-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways. In vitro studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer .
Herbicidal Activity
The compound has also been evaluated for its herbicidal properties. It has shown effectiveness against a range of broadleaf weeds, making it a candidate for agricultural applications. The mechanism likely involves disruption of metabolic processes in target plants.
Study on Antitumor Efficacy
A study published in Nature explored the antitumor efficacy of various triazole derivatives, including those similar to the compound . The results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity against human cancer cell lines, with IC50 values suggesting potent activity at low concentrations .
Agricultural Application Trials
Field trials conducted to evaluate the herbicidal activity of this compound demonstrated effective weed control in crops without significant phytotoxicity to the plants being protected. These trials underline its potential as a selective herbicide in agricultural practices.
Mechanism of Action
The mechanism of action of 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Key Observations :
- Unlike the acetylated analog (Table 1), the sulfonyl group provides a rigid, planar structure that could improve target selectivity .
Fluorinated Triazole Derivatives
Table 2: Fluorinated Triazoles and Their Activities
Key Observations :
- Fluorine at the para position (e.g., 4-fluorobenzyl in ) is common in bioactive triazoles, improving pharmacokinetics. The target compound’s 4-fluoro-2-methylphenyl group may similarly enhance target engagement.
- The chloronaphthalene-triazole analog (Table 2) shows high IMPDH binding (-12.19 kcal/mol), suggesting that the target compound’s sulfonyl group could rival or exceed this via polar interactions .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
*Predicted using QSAR models.
Key Observations :
- The target compound’s logP (2.1) suggests moderate lipophilicity, balancing membrane permeability and solubility. This is comparable to acetylated azetidine-triazoles but lower than methoxybenzyl derivatives .
- The sulfonyl group may reduce solubility in aqueous media compared to non-sulfonylated analogs, necessitating formulation adjustments.
Biological Activity
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound is characterized by a triazole ring, an azetidine ring, and a sulfonyl group, which contribute to its biological activity and versatility in chemical modifications. This article reviews the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and potential applications.
Structural Characteristics
The molecular formula of this compound is C18H17FN4O2S, with a molecular weight of 372.42 g/mol. The key structural components include:
| Structural Feature | Description |
|---|---|
| Triazole Ring | Five-membered heterocycle containing three nitrogen atoms |
| Azetidine Ring | Four-membered saturated heterocycle |
| Sulfonyl Group | Enhances solubility and reactivity |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Azetidine Ring : Cyclization reactions using appropriate amine and halide precursors under basic conditions.
- Sulfonylation : Introduction of the sulfonyl group through sulfonyl chlorides in the presence of a base.
- Triazole Formation : Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) using azides and alkynes under copper-catalyzed conditions.
These steps require careful control of reaction conditions to optimize yields and purity.
Anticancer Properties
Research indicates that this compound exhibits significant antineoplastic activity . It has been investigated for its potential in treating various cancers:
- Mechanism of Action : The compound may modulate pathways associated with cancer cell proliferation and survival by interacting with specific molecular targets within biological systems. This includes potential binding to receptors or enzymes involved in cellular signaling pathways.
Case Studies
Several studies have highlighted the anticancer effects of triazole derivatives:
- Lung Cancer Studies : A review summarized advances in 1,2,3-triazole-containing compounds with anti-lung cancer potential. These compounds have shown promising activities by inducing cell cycle arrest and apoptosis in cancer cells .
- Mechanistic Insights : Compounds containing triazoles have been shown to increase apoptosis rates and disrupt mitochondrial membrane potential while promoting reactive oxygen species (ROS) production .
Potential Applications
The unique structure of this compound positions it as a versatile candidate for further research in medicinal chemistry:
- Positron Emission Tomography (PET) : The compound's properties may also lend themselves to applications in PET imaging for specific brain receptors.
Q & A
Q. Q1: What are the optimal synthetic routes for 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, and what critical parameters ensure high yields?
A1: The compound can be synthesized via "Click" chemistry (azide-alkyne cycloaddition) and Suzuki coupling reactions. Key parameters include:
- Temperature control : Maintain 50–80°C for cycloaddition to ensure regioselectivity.
- Catalyst selection : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) for efficient triazole ring formation .
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates and purity .
- Protecting groups : Use sulfonyl or Fmoc groups to stabilize the azetidine ring during synthesis .
Q. Q2: How can the molecular structure of this compound be rigorously characterized?
A2: Combine multiple analytical techniques:
- X-ray crystallography : Resolve dihedral angles between the triazole, azetidine, and sulfonyl-substituted phenyl rings to assess steric interactions (e.g., using SHELXL for refinement) .
- NMR spectroscopy : Assign peaks using ¹H and ¹³C NMR to confirm regiochemistry (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) .
- HRMS and HPLC : Verify molecular weight (>99% purity) and detect byproducts .
Advanced Research Questions
Q. Q3: How do structural modifications (e.g., substituent variations on the phenyl or triazole rings) impact biological activity, and what methodologies support structure-activity relationship (SAR) studies?
A3:
- Fluorine positioning : Replace the 4-fluoro group with chloro or trifluoromethyl groups to modulate lipophilicity and target binding (see for analogous compounds) .
- Azetidine substitution : Introduce methyl or benzyl groups at the azetidine nitrogen to alter steric bulk and pharmacokinetics .
- Methodology : Use in vitro enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking (e.g., AutoDock Vina with PDB targets) to correlate structural changes with activity .
Q. Q4: What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?
A4:
- Standardize assays : Control variables like solvent (DMSO concentration ≤1%), cell line viability, and enzyme batch consistency .
- Orthogonal validation : Confirm activity via fluorescence polarization (binding assays) and cellular thermal shift assays (CETSA) .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., KNIME or Schrödinger) to identify outliers or assay-specific biases .
Q. Q5: How can crystallographic challenges (e.g., poor diffraction quality) be addressed for this compound?
A5:
- Crystal engineering : Co-crystallize with stabilizing agents (e.g., PEG 4000) or use seeding techniques .
- Data refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals or low-resolution data .
- Alternative methods : Use cryo-EM for amorphous samples or powder diffraction paired with DFT-optimized models .
Q. Q6: What computational approaches predict the compound’s metabolic stability and toxicity profile?
A6:
- ADMET prediction : Use QSAR models (e.g., SwissADME or pkCSM) to estimate CYP450 inhibition, plasma protein binding, and hERG liability .
- Metabolite identification : Simulate Phase I/II metabolism with software like GLORY or MetaSite .
- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Methodological and Data Analysis Questions
Q. Q7: How can researchers optimize reaction conditions to minimize byproducts during triazole ring formation?
A7:
- Reagent stoichiometry : Maintain a 1:1.05 molar ratio of azide to alkyne to limit unreacted starting materials .
- Microwave-assisted synthesis : Reduce reaction time (10–30 minutes vs. hours) and improve regioselectivity .
- Purification : Use gradient flash chromatography (e.g., CH₂Cl₂/MeOH 95:5 to 85:15) or preparative HPLC .
Q. Q8: What strategies are effective in resolving overlapping NMR signals for this compound’s aromatic and heterocyclic protons?
A8:
- 2D NMR : Employ HSQC and HMBC to correlate ¹H-¹³C couplings and assign overlapping aromatic signals .
- Solvent selection : Use deuterated DMSO or CDCl₃ to shift proton signals via solvent-induced dispersion .
- Paramagnetic relaxation agents : Add Cr(acac)₃ to suppress specific signals and simplify spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
